molecular formula C25H19FN4O2S B6586109 N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1223794-71-5

N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B6586109
CAS No.: 1223794-71-5
M. Wt: 458.5 g/mol
InChI Key: HOURILSXMWRDGS-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex acetamide derivative featuring a tricyclic core system with sulfur (8-thia) and nitrogen (3,5,10-triazatricyclo) atoms.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-14-8-9-17(26)11-19(14)29-20(31)12-30-13-27-22-21-18(16-6-4-3-5-7-16)10-15(2)28-24(21)33-23(22)25(30)32/h3-11,13H,12H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOURILSXMWRDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide (CAS Number: 1223794-71-5) is a complex synthetic compound with potential biological activities that warrant detailed investigation. This article compiles available research findings on its biological activity, including data tables and case studies.

The compound's molecular structure is characterized by a unique arrangement of atoms:

  • Molecular Formula : C25_{25}H19_{19}FN4_{4}O2_{2}S
  • Molecular Weight : 458.5 g/mol

Biological Activity Overview

Recent studies have explored the compound's potential in various biological contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line : L1210 mouse leukemia cells
    • IC50_{50} Values: Reported in the nanomolar range, indicating potent inhibition of cell proliferation.
    • Mechanism : The growth inhibition was reversible by the addition of thymidine, suggesting that the compound may act through mechanisms involving nucleotide metabolism .

Neuroprotective Effects

Research suggests that similar compounds within its chemical class may possess neuroprotective properties:

  • Study Findings : Compounds with structural similarities have shown efficacy in protecting neuronal cells from damage induced by neurotoxins.
    • Example : Oxyphylla A, a related compound, was noted for its ability to ameliorate chemical-induced neuronal damage and improve behavioral outcomes in animal models of neurodegeneration .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on Anticancer Properties
    • Objective : To evaluate the growth inhibitory effects of phosphoramidate analogues.
    • Findings : Compounds exhibited IC50_{50} values in the low nanomolar range against L1210 cells, reinforcing the potential of similar structures to inhibit cancer cell growth effectively .
  • Neuroprotective Study
    • Objective : To assess neuroprotective effects against Parkinson's disease models.
    • Findings : Related compounds were shown to activate NRF2 pathways, leading to enhanced antioxidative responses and protection against dopaminergic neuron loss in vivo .

Data Tables

PropertyValue
Molecular FormulaC25_{25}H19_{19}FN4_{4}O2_{2}S
Molecular Weight458.5 g/mol
IC50_{50} (L1210 Cells)Nanomolar range
Biological ActivityObservations
AnticancerPotent inhibition of L1210 cells
NeuroprotectiveProtection against neuronal damage

Comparison with Similar Compounds

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

  • Structural Similarities : Both compounds contain fluorinated aromatic rings and nitrogen-rich heterocycles. Flumetsulam’s triazolopyrimidine sulfonamide core contrasts with the target’s triazatricyclo system but shares fluorine substituents that enhance environmental stability .
  • Functional Differences : Flumetsulam is a herbicide inhibiting acetolactate synthase (ALS), whereas the target’s tricyclic structure may target different enzymes due to its larger, more rigid scaffold.

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structural Similarities : Both are acetamide derivatives with aromatic substituents. Oxadixyl’s oxazolidinyl ring and methoxy group differ from the target’s thia-triazatricyclo system.
  • Bioactivity : Oxadixyl acts as a fungicide by inhibiting RNA polymerase in oomycetes. The target’s sulfur-containing tricyclic core may confer distinct activity against other pathogens .

Pharmacological Analogues

Cephalosporin Derivatives (e.g., (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

  • Structural Similarities : Both feature sulfur-containing bicyclic/tricyclic systems and acetamide side chains. The cephalosporin’s β-lactam ring is absent in the target compound.
  • Functional Implications: Cephalosporins target bacterial cell wall synthesis. The target’s tricyclic structure may offer improved metabolic stability or affinity for non-β-lactam targets .

Comparative Data Table

Compound Name Core Structure Key Substituents LogP (Predicted) Primary Use/Activity
Target Compound 8-thia-3,5,10-triazatricyclo 5-fluoro-2-methylphenyl, phenyl ~3.2 Hypothesized enzyme inhibitor
Flumetsulam Triazolopyrimidine sulfonamide 2,6-difluorophenyl 1.8 ALS inhibitor (herbicide)
Oxadixyl Oxazolidinyl acetamide 2,6-dimethylphenyl, methoxy 2.5 RNA polymerase inhibitor (fungicide)
Cephalosporin Derivative β-lactam bicyclic Thiadiazolylthio, pivalamido ~0.5 Antibiotic

Research Findings and Hypotheses

  • Bioactivity Prediction : The target’s fluorine and methyl groups may enhance membrane penetration, while the tricyclic system could restrict conformational flexibility, favoring selective binding to enzymes like kinases or proteases .
  • Synthetic Challenges: The complex tricyclic core may require multi-step synthesis, analogous to marine actinomycete-derived compounds .
  • Resistance Profile : Unlike β-lactams, the absence of a labile ring in the target may reduce susceptibility to enzymatic degradation .

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